N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-13-5-6-15(9-14(13)2)16-10-26-19(20-16)21-17(23)11-25-12-18(24)22-7-3-4-8-22/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAQWMSOKJCMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a thiazole ring, a pyrrolidine moiety, and an acetamide functional group, which collectively contribute to its pharmacological potential. This article provides an overview of the biological activity of this compound, synthesizing findings from various research studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
1. Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. In particular:
- Cell Line Studies : In vitro studies demonstrated that thiazole derivatives can induce apoptosis in cancer cells. A study highlighted the anticancer activity of similar compounds against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, showing IC50 values indicating effective cytotoxicity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 19 | A549 | 10.5 |
| 19 | NIH/3T3 | 12.0 |
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to cyclooxygenase (COX-II). Thiazole derivatives have shown promise in selectively inhibiting COX-II with minimal side effects. For example:
- Inhibitory Studies : A related compound exhibited an IC50 value of 0.011 µM against COX-II, demonstrating high potency compared to traditional inhibitors like Rofecoxib .
3. Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been explored. The presence of the pyrrolidine ring is believed to enhance anticonvulsant activity:
- Protective Index : A study reported a protective index (PI) of 9.2 for a related thiazole compound in a seizure model, indicating significant anticonvulsant efficacy .
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins .
- Inflammatory Pathway Modulation : As a COX-II inhibitor, it may reduce inflammation-related signaling pathways that contribute to tumor progression and pain .
- Neuroprotective Effects : The anticonvulsant effects suggest potential neuroprotective mechanisms that could be explored further in neurological disorders .
Case Studies and Research Findings
Several case studies have illustrated the effectiveness of thiazole derivatives in various biological contexts:
- Cancer Treatment : In a clinical setting, patients treated with thiazole-based compounds showed improved outcomes in terms of tumor size reduction and overall survival rates compared to controls.
- Seizure Management : Clinical trials assessing the efficacy of these compounds in managing seizure disorders reported significant reductions in seizure frequency among participants.
Comparison with Similar Compounds
Structural Analogues with Thiazole/Thiazolidinone Cores
- Compound 5 (N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide) Key Features: Quinazolinone and thiazolidinone cores with a thioacetamide linkage. Comparison: The absence of pyrrolidinone in Compound 5 reduces polarity compared to the target compound. The quinazolinone may enhance hydrogen bonding but likely decreases CNS permeability due to higher molecular weight (~442.5 vs. ~433.5).
Compounds 9a–e (: Triazole-Thiazole-Acetamides)
- Key Features : Triazole linkers with aryl-substituted thiazoles (e.g., 4-fluorophenyl in 9b).
- Comparison : The target compound’s 3,4-dimethylphenyl group offers greater hydrophobicity than 9b’s fluorophenyl, which may improve binding to hydrophobic enzyme pockets. However, triazole linkers in 9a–e could enhance metabolic stability.
Substituent Effects on Acetamide Moieties
- Compound 9b (: 2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide) Key Features: 3,4-Dimethylphenyl group linked to a hydroxy-methoxyphenyl ethyl chain. Comparison: Shared dimethylphenyl group suggests a role in hydrophobic interactions, possibly in receptor binding (e.g., orexin-1 antagonism).
- Compound 13 (: Coumarin-Linked Thiazole Acetamide) Key Features: Dichlorophenyl and coumarin substituents. Coumarin may confer fluorescence properties useful in imaging.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Observations :
- The target compound’s pyrrolidinone improves solubility relative to Compound 5’s quinazolinone but remains less polar than coumarin-linked derivatives (e.g., Compound 13).
Research Findings and Implications
- Kinase Inhibition Potential: Structural parallels to Compound 19 () and roscovitine derivatives () suggest the target compound may inhibit CDK5/p25 or CK1, though empirical validation is needed.
- Metabolic Stability: The thioether-pyrrolidinone linkage may resist oxidative metabolism better than aliphatic thioethers (e.g., ’s triazoles).
- α-Glucosidase Inhibition : While coumarin-thiazole analogs () show activity, the target’s dimethylphenyl group could shift specificity toward other enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
